2-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine
Description
This compound belongs to the class of arylboronic esters, which are pivotal in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds. The structure features a tert-butylamine group (propan-2-amine) attached to a benzyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the ortho position. Its molecular formula is inferred as C₁₇H₂₇BNO₂ based on analogous compounds (e.g., ), with a molecular weight of ~287.2 g/mol.
Properties
IUPAC Name |
2-methyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO2/c1-15(2,3)19-12-13-10-8-9-11-14(13)18-20-16(4,5)17(6,7)21-18/h8-11,19H,12H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXKQQNEJFWZKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Catalyst System : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is preferred for its efficiency in Miyaura borylation.
- Base : Potassium acetate (KOAc) or triethylamine (Et₃N) facilitates transmetallation.
- Solvent : Anhydrous dimethyl sulfoxide (DMSO) or 1,4-dioxane ensures solubility and reaction homogeneity.
- Temperature : Reactions proceed at 80–100°C under inert atmosphere (N₂ or Ar) to prevent boronic acid oxidation.
Example Procedure :
Challenges and Mitigation
- Boroxine Formation : Partial hydrolysis of the boronic ester during workup may yield boroxine rings, detectable via thin-layer chromatography (TLC) using curcumin staining.
- Purification : Column chromatography or recrystallization from acetone/water mixtures removes unreacted diboron reagents and palladium residues.
Amine Functionalization via Nucleophilic Substitution
The tertiary amine is installed either before or after borylation, depending on the stability of intermediates. A two-step approach is often optimal:
Synthesis of 2-Bromobenzylamine Intermediate
- Bromination : Treat benzyl alcohol with PBr₃ to yield 2-bromobenzyl bromide.
- Amine Coupling : React 2-bromobenzyl bromide with tert-butylamine in the presence of a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at reflux.
Reaction Equation :
$$ \text{2-Bromobenzyl bromide} + \text{tert-Butylamine} \xrightarrow{\text{THF, K}2\text{CO}3} \text{2-Bromo-N-(2-methylpropyl)benzylamine} $$
Alternative Pathway: Post-Borylation Amine Installation
For substrates sensitive to borylation conditions, the amine can be introduced after boronic ester formation:
- Perform Miyaura borylation on 2-bromobenzyl bromide to obtain 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide.
- Substitute the bromide with tert-butylamine using a polar aprotic solvent (e.g., DMF) and excess amine.
Comparative Analysis of Synthetic Routes
The table below evaluates two primary routes based on yield, scalability, and practicality:
| Route | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Borylation First | 1. Bromination → 2. Borylation → 3. Amine coupling | 65–75% | Avoids amine interference during borylation | Requires inert conditions for boronate stability |
| Amine First | 1. Amine coupling → 2. Borylation | 55–65% | Simpler purification steps | Risk of palladium catalyst poisoning by amine |
Characterization and Quality Control
Successful synthesis is confirmed through spectroscopic and chromatographic methods:
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (tetramethyl dioxaborolan), δ 3.8 ppm (benzyl CH₂), and δ 2.1 ppm (tert-butyl CH₃).
- HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient).
- MS (ESI+) : m/z 318.2 [M+H]⁺.
Industrial-Scale Considerations
Scaling the synthesis requires addressing:
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are prevalent, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
Chemistry
In the field of organic synthesis, 2-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine serves as an important intermediate for constructing complex organic molecules. Its boronic ester functionality allows it to participate in various coupling reactions such as Suzuki-Miyaura cross-coupling reactions.
Biology
The compound is utilized in biological research for studying enzyme inhibitors and ligand interactions. Its ability to form reversible covalent bonds with diols and other nucleophiles makes it a valuable tool in biochemical assays. This characteristic enhances its potential in drug discovery and development .
Medicine
In medicinal chemistry, the compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent. Its structural properties allow for the design of prodrugs that can improve bioavailability and target specific biological pathways. For instance, compounds with boronic esters have shown promise in targeting cancer cells due to their selective reactivity with biomolecules .
Industry
In industrial applications, this compound is employed in the production of advanced materials and polymers. Its unique chemical properties facilitate the development of new materials with enhanced performance characteristics .
Case Study 1: Drug Development
A recent study explored the use of boron-containing compounds in designing novel anticancer agents. Researchers synthesized derivatives of this compound and evaluated their efficacy against various cancer cell lines. The results indicated that these derivatives exhibited significant cytotoxicity compared to standard treatments .
Case Study 2: Polymer Science
Another investigation focused on utilizing this compound in creating high-performance polymers for electronic applications. The incorporation of boronic esters into polymer matrices improved the thermal stability and electrical conductivity of the materials produced. This advancement opens pathways for developing more efficient electronic devices .
Mechanism of Action
The mechanism by which 2-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .
Comparison with Similar Compounds
Key Research Findings
- Steric Effects : Tert-butyl groups in the target compound hinder undesired side reactions (e.g., proto-deboronation) but may slow reaction rates compared to less bulky analogs .
- Electronic Tuning : Electron-withdrawing groups (e.g., Cl) enhance reactivity in electron-deficient systems, whereas electron-donating groups (e.g., OMe) improve stability in protic environments .
- Synthetic Flexibility : Derivatives with varied amines (e.g., cyclopropanamine, dimethylamine) highlight the adaptability of the benzylboronate scaffold for tailored applications .
Biological Activity
The compound 2-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 357.28 g/mol. The structure features a propan-2-amine backbone substituted with a dioxaborolane moiety, which is known for its role in enhancing solubility and bioavailability.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities:
-
Antiviral Properties :
- The compound has been evaluated for its ability to inhibit viral replication. In vitro studies have shown that it can effectively inhibit the replication of certain viruses, potentially through interference with viral polymerases or other critical enzymes involved in the viral life cycle.
-
Cytotoxicity :
- A study assessing cytotoxic effects on human cell lines (A549 cells) revealed that the compound maintains cell viability at concentrations up to 1 µM, suggesting a favorable safety profile for further development.
-
Enzyme Inhibition :
- The compound's interaction with key metabolic enzymes has been explored. It exhibits reversible inhibition of CYP450 enzymes, particularly CYP3A4, which is significant for drug-drug interaction potential.
The biological activity of this compound can be attributed to:
- Binding Affinity : The dioxaborolane group enhances binding affinity to target proteins due to its ability to form stable complexes.
- Modulation of Signaling Pathways : Preliminary studies suggest that the compound may modulate pathways involved in cell proliferation and apoptosis.
Case Studies
- Inhibition of Viral Replication :
- Cytotoxicity Assessment :
- Enzyme Interaction Studies :
Table 1: Biological Activity Summary
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral Activity | Effective against HCV | |
| Cytotoxicity | >85% viability at 1 µM | |
| CYP450 Inhibition | IC50 = 0.34 µM for CYP3A4 |
Table 2: Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.28 g/mol |
| CAS Number | 2246819-79-2 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester moiety. A representative protocol involves:
- Reagents : Pd(dppf)Cl₂ catalyst, K₂CO₃ base, dioxane/water solvent system .
- Procedure : React the boronate ester precursor with an appropriate aryl halide under inert conditions at 55–80°C. Monitor reaction progress via TLC or LC-MS.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- ¹H NMR : Look for distinct signals:
- ~1.3 ppm (singlet, 12H from tetramethyl dioxaborolan).
- ~3.7 ppm (singlet, -NCH₂- benzyl group).
- Aromatic protons in the 6.5–7.5 ppm range .
- Mass Spectrometry : Confirm molecular weight (319.25 g/mol) via ESI-MS or HRMS .
- FT-IR : B-O stretching at ~1350–1310 cm⁻¹ and aromatic C-H stretches near 3050 cm⁻¹.
Q. What are the stability and storage considerations for this compound?
- Methodological Answer :
- Stability : The boronate ester is sensitive to moisture and protic solvents. Store under argon or nitrogen at –20°C .
- Handling : Use anhydrous solvents (e.g., THF, DCM) and glovebox techniques for air-sensitive reactions.
- Purity Verification : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to ensure ≥95% purity .
Advanced Research Questions
Q. How does the electronic nature of substituents on the benzyl group affect reactivity in cross-coupling reactions?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., chloro-substituted derivatives ) and compare coupling efficiency.
- Kinetic Analysis : Use pseudo-first-order kinetics to measure reaction rates under standardized conditions (e.g., 1 mol% Pd catalyst, 80°C).
- DFT Calculations : Model electron-withdrawing/donating effects on boronate ester activation energy .
Q. What computational strategies predict the compound’s behavior in catalytic cycles?
- Methodological Answer :
- DFT/Molecular Dynamics : Simulate transmetalation steps using software like Gaussian or ORCA. Focus on Pd-B interactions and steric effects from the methyl groups .
- Solvent Effects : Include implicit solvent models (e.g., SMD) to assess solvation energy barriers.
- Validation : Cross-reference computed NMR shifts with experimental data to refine models .
Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (e.g., degassing solvents, catalyst lot consistency).
- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., deboronation products).
- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
